molecular formula C16H14N4NaO4S B037655 Acid yellow 11 CAS No. 6359-82-6

Acid yellow 11

Cat. No.: B037655
CAS No.: 6359-82-6
M. Wt: 381.4 g/mol
InChI Key: JQVFPNQVPUYAHJ-UHFFFAOYSA-N
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Description

Acid Yellow 11 (C.I. This compound) is a low-molecular-weight azo dye characterized by the presence of the azo group (–N=N–) in its structure. It is anionic, highly water-soluble, and widely used in the textile industry for dyeing wool and silk . Its chemical properties include strong resistance to sunlight (rated 6–7 on the AATCC scale) and moderate stability under alkaline or acidic conditions. However, it shows lower fastness to perspiration (rated 1–2) and oxygen bleaching . This compound appears as a yellow powder and is susceptible to degradation via electrochemical and enzymatic methods, with decolorization efficiencies ranging from 61.75% to 93.65% under optimized electrocoagulation conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Chemical Reactions Analysis

Adsorption Mechanisms and Surface Interactions

AY11 interacts primarily through electrostatic forces and chemisorption when exposed to modified adsorbents. Key findings include:

ParameterValue/BehaviorSource Study
Optimal pH1.0–2.0 (enhanced protonation)
Adsorption Capacity (qₑ)76.94–462.18 mg/g (modified biochar)
Removal Efficiency>96% (at pH 1.0, 180 min contact)
  • Electrostatic Attraction : At acidic pH, AY11’s sulfonate groups (SO3-\text{SO}_3^-) become deprotonated, creating a negative charge that binds to positively charged biochar surfaces modified with amines or metal oxides .

  • Pore Diffusion : Mesoporous biochar (BET surface area: 210–450 m²/g) facilitates physical adsorption via van der Waals forces .

Kinetic and Isothermal Behavior

Adsorption dynamics follow pseudo-second-order kinetics, indicating chemisorption as the rate-limiting step.

ModelBest-Fit ParametersSource Study
Pseudo-Second-Order R2>0.99R^2>0.99, k2=0.0020.014g mg mink_2=0.002–0.014\,\text{g mg min}
Langmuir Isotherm Qmax=493mg gQ_{\text{max}}=493\,\text{mg g}, R2=0.995R^2=0.995
Freundlich Isotherm n=2.13.4n=2.1–3.4, KF=18.642.3mg gK_F=18.6–42.3\,\text{mg g}
  • Multilayer Adsorption : Freundlich isotherm dominance (n>1n>1) suggests heterogeneous surface binding .

  • Thermodynamics : Exothermic (ΔH<0\Delta H<0) and spontaneous (ΔG<0\Delta G<0) adsorption under tested conditions .

Chemical Modifications of Adsorbents

Biochar functionalization enhances AY11 binding:

Modification MethodEffect on AY11 AdsorptionSource Study
ZnCl₂ ActivationIncreased porosity (pore size: 2–5 nm)
TriethylenetetramineIntroduced amine groups (NH2-\text{NH}_2) for cationic surface charge
CO₂ Pyrolysis (800°C)Enhanced graphitic structure and thermal stability (TGA loss <10% at 400°C)
  • Regeneration : PPAC (modified Pisum sativum biochar) retained >90% efficiency after 6 cycles using 0.1 M NaOH eluent .

Competitive Ion Effects

Coexisting anions (e.g., Cl\text{Cl}^-, SO42\text{SO}_4^{2-}) reduce adsorption capacity by 15–30% due to site competition, while cations (Na+\text{Na}^+, Ca2+\text{Ca}^{2+}) show negligible impact .

This synthesis demonstrates AY11’s reactivity under engineered adsorption systems, emphasizing surface chemistry and environmental applicability. Further studies on photocatalytic degradation or advanced oxidation processes could expand its remediation pathways.

Scientific Research Applications

Industrial Applications

  • Textile Industry : AY11 is extensively utilized for dyeing textiles, particularly in the production of wool and silk fabrics. Its strong affinity for protein fibers makes it a preferred choice for achieving bright colors.
  • Leather Industry : The dye is also used in leather processing to impart color to finished products. Its stability and resistance to fading under light exposure enhance its desirability.
  • Food Industry : AY11 finds applications in food coloring, providing an appealing aesthetic to various food products. However, regulatory standards limit its use due to potential health risks.
  • Cosmetics : In cosmetics, AY11 is employed for coloring products such as shampoos and lotions, contributing to their visual appeal.
  • Paper Industry : The dye is used in paper surface treatments to improve color quality and appearance.

Environmental Concerns

Despite its widespread use, AY11 poses significant environmental challenges. It is classified as a toxicant due to its potential harmful effects on aquatic life when discharged into water bodies. Studies have shown that AY11 can adversely affect fish and other aquatic organisms, leading to ecological imbalances .

Removal Techniques

Given the environmental risks associated with AY11, various methods have been developed for its removal from wastewater:

  • Biochar Adsorption : Recent research has explored the use of modified biochar derived from agricultural waste (e.g., watermelon peels) as an effective adsorbent for AY11 removal. The adsorption capacity was found to be significantly enhanced through chemical modifications .
    Biochar TypeAdsorption Capacity (mg/g)Removal Efficiency (%)
    Raw Watermelon Biochar76.94>96
    Modified Biochar462.18>96
  • Advanced Oxidation Processes (AOP) : Techniques such as ozonation and UV-assisted ozonation have demonstrated high efficiency in degrading AY11 in wastewater. Studies show that these methods can achieve over 99% removal efficiency under optimal conditions .
  • Activated Carbon : The use of activated carbon derived from Pisum sativum (pea) has been investigated for AY11 removal. This method showed promising results with high adsorption capacities and reusability .

Case Studies

  • Biochar from Watermelon Peels :
    • A study assessed the efficacy of biochar prepared from watermelon peels modified with ozone and ammonium hydroxide for AY11 removal.
    • The results indicated that the modified biochar achieved a maximum adsorption capacity of 462.18 mg/g at pH 1 after 180 minutes of contact time .
  • Ozonation Process :
    • Research on ozone treatment revealed that AY11 could be effectively decolorized using ozone at a concentration of 500 mg/h over a contact time of 180 minutes.
    • The study highlighted that AY11 exhibited greater resistance compared to other dyes during the advanced oxidation process .
  • Activated Carbon from Pisum Sativum :
    • A recent investigation showed that activated carbon produced from pea pods could remove up to 99% of AY11 from aqueous solutions.
    • The study emphasized the importance of optimizing pH levels for maximum dye adsorption efficiency .

Mechanism of Action

The mechanism of action of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves its ability to bind to lipophilic substances. The compound’s azo group allows it to form stable complexes with lipids, making it an effective staining agent. The sulfonate group enhances its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Acid Orange 7

  • Chemical Class : Azo dye (–N=N– group).
  • Molecular Weight : Low (similar to Acid Yellow 11).
  • Solubility : Highly water-soluble and anionic .
  • Degradation: Degrades into intermediates such as aromatic esters, phenols, and sulfates.
  • Applications : Primarily used in textiles; shares similar dyeing mechanisms with this compound but may differ in lightfastness and chemical stability.

Naphthol Green B (NGB)

  • Chemical Class: Nitroso dye (contains o-nitrosophenol/naphthol groups).
  • Molecular Weight : Higher than azo dyes like this compound.
  • Degradation: Shows >95% decolorization efficiency across all electrocoagulation runs, outperforming this compound under identical conditions. Degradation products include amino groups, contrasting with the aromatic intermediates of azo dyes .
  • Applications : Used for dyeing animal skins and silk; preferred for its higher degradation susceptibility .

Morin (Natural Yellow 11)

  • Chemical Class: Flavonoid (non-azo).
  • Properties: Soluble in ethanol and alkalis, with green fluorescence in sulfuric acid. Unlike this compound, it is a natural dye with antioxidant properties but lower industrial relevance .

Data Tables

Table 1: Key Properties of this compound vs. Similar Dyes

Property This compound Acid Orange 7 Naphthol Green B
Chemical Class Azo Azo Nitroso
Molecular Weight Low Low High
Water Solubility High High Moderate
Decolorization (%) 61.75–93.65 N/A >95
Optimal pH 7–9 N/A N/A
Primary Use Textiles (wool/silk) Textiles Animal skins/silk

Table 2: Color Fastness of this compound

Test Parameter AATCC Rating ISO Rating
Sunlight Exposure 6–7 5–6
Perspiration 1 2–3
Alkali Resistance 5 4
Oxygen Bleaching 1 2

Research Findings on Degradation Methods

Electrocoagulation

  • Efficiency : this compound achieves 87.05–92.19% decolorization at pH 9 with current density increases from 18.69 A/m² to 31.15 A/m² .
  • Coagulants : Ferric sulfate is most effective at pH 7, achieving >90% removal, though trends vary with dye structure .
  • Comparison : Naphthol Green B consistently outperforms this compound, likely due to structural differences influencing degradation pathways .

Enzymatic Treatment

Application Considerations

  • Dyeing Processes: this compound requires high-temperature (90°C) acidic dyeing, whereas novel methods like Mannich reaction-based dyeing operate at 30°C, reducing energy use .
  • Environmental Impact : Azo dyes like this compound produce aromatic intermediates during degradation, necessitating advanced treatment compared to nitroso dyes .

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to quantify Acid Yellow 11 in experimental samples?

this compound is typically quantified using UV-Vis spectrophotometry (absorption maxima ~420 nm) or high-performance liquid chromatography (HPLC) with diode-array detection. For structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are recommended. Solubility in ethanol (clear yellow to orange at 5% concentration) and pH-dependent spectral shifts should be accounted for during calibration .

Q. How can researchers verify the purity of this compound synthesized in the lab?

Purity is assessed via thin-layer chromatography (TLC) with acid spray detection (initially orange, fading to grey-brown) and HPLC retention time matching against commercial standards. Quantify impurities using integration of chromatographic peaks, ensuring >95% purity for reproducibility in downstream experiments .

Q. What are the standard protocols for preparing this compound solutions for photodegradation studies?

Dissolve this compound in deionized water or ethanol (depending on solubility requirements) at concentrations ≤100 mg/L. Pre-filter solutions (0.45 μm membrane) to remove particulates. Document pH adjustments (e.g., initial pH 3–9) and monitor stability under light exposure using control samples .

Advanced Research Questions

Q. How do interactions between pH, current density, and coagulant dosage influence this compound decolorization efficiency in electrocoagulation?

A Box-Behnken experimental design is recommended to model nonlinear relationships. For example, at pH 9, increasing current density from 18.69 A/m² to 31.15 A/m² improves decolorization from 87.05% to 92.19%, while ferric sulfate addition shows no significant effect. Multivariate regression and ANOVA are critical to isolate dominant factors .

Q. What methodologies resolve contradictions in reported decolorization efficiencies for this compound across studies?

Discrepancies often arise from variations in initial dye concentration, electrode material (e.g., aluminum vs. iron), or reaction time. Conduct side-by-side replicates under standardized conditions (e.g., 50 mg/L dye, 25°C) and compare degradation kinetics using pseudo-first-order models. Cross-validate results with HPLC to confirm dye breakdown intermediates .

Q. How can researchers optimize photocatalytic degradation of this compound while minimizing byproduct toxicity?

Use LC-MS/MS to identify toxic intermediates (e.g., aromatic amines). Adjust catalyst loading (e.g., TiO₂) and UV intensity to enhance mineralization (>90% TOC removal). Toxicity assays (e.g., Daphnia magna bioassays) must accompany efficiency metrics to ensure environmental relevance .

Q. Methodological Considerations

  • Experimental Replicability : Document electrode pretreatment, solution aeration, and stirring rates in electrocoagulation studies to ensure reproducibility .
  • Data Transparency : Include raw data tables and statistical codes (e.g., R/Python scripts) in supplementary materials for peer review .

Properties

CAS No.

6359-82-6

Molecular Formula

C16H14N4NaO4S

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate

InChI

InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24);

InChI Key

JQVFPNQVPUYAHJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na]

Key on ui other cas no.

6359-82-6

Pictograms

Irritant

Synonyms

AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG

Origin of Product

United States

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